molecular formula C14H19N5O4S B6462637 5-methoxy-2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2548997-91-5

5-methoxy-2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B6462637
CAS No.: 2548997-91-5
M. Wt: 353.40 g/mol
InChI Key: LNJVQZOXBXWUKQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 5 and a piperidin-4-yloxy group at position 2. The piperidine ring is further functionalized with a sulfonyl-linked 1-methylimidazole moiety.

Properties

IUPAC Name

5-methoxy-2-[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-18-8-5-15-14(18)24(20,21)19-6-3-11(4-7-19)23-13-16-9-12(22-2)10-17-13/h5,8-11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVQZOXBXWUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methoxy Substitutions

  • The methoxy group at position 5 in the target compound is analogous to omeprazole-related compounds, where methoxy groups enhance lipophilicity and membrane permeability .
  • In contrast, compounds like 8c feature a 2-methoxybenzamide group, which may stabilize aromatic interactions in enzyme active sites.

Piperidinyloxy Linkers

  • The piperidinyloxy linker in the target compound provides conformational flexibility, similar to urea-linked piperidine derivatives (e.g., 14a, 14b) . However, the sulfonyl group in the target compound may restrict rotation, affecting binding kinetics.

Pharmacological Activity Insights

  • Enzyme Inhibition : Omeprazole derivatives with sulfonyl-benzimidazole motifs inhibit gastric H+/K+-ATPase . The target compound’s imidazole-sulfonyl group may similarly target proton pumps or kinases.
  • Antimicrobial Potential: Compounds like 8c with chloro and methoxy substituents show antimicrobial activity, suggesting that the target compound’s pyrimidine core could be optimized for similar uses.
  • Solubility and Bioavailability : The methoxy and sulfonyl groups may balance lipophilicity and solubility, critical for oral bioavailability .

Physicochemical Properties

  • Molecular Weight : The target compound (~435 g/mol) falls within the acceptable range for drug-like molecules, comparable to 14d (~500 g/mol) .

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